
7,8-Dichloro-2-dibenzofuranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-2-dibenzofuranol is a chlorinated dibenzofuran compound, belonging to the class of polychlorinated dibenzofurans. These compounds are characterized by the presence of chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule. This compound is known for its industrial and environmental significance, often found as an impurity in various chlorinated products and processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-2-dibenzofuranol typically involves the chlorination of dibenzofuran. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7 and 8 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound is not common due to its classification as an industrial by-product and pollutant. It is primarily produced in small quantities as an unwanted impurity during the manufacturing of other chlorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dichloro-2-dibenzofuranol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of dibenzofuran quinones.
Reduction: Formation of less chlorinated dibenzofurans.
Substitution: Formation of substituted dibenzofurans with various functional groups.
Wissenschaftliche Forschungsanwendungen
7,8-Dichloro-2-dibenzofuranol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated dibenzofurans.
Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Wirkmechanismus
The primary mechanism of action of 7,8-Dichloro-2-dibenzofuranol involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA sequences, leading to the activation of various genes. The binding of this compound to the aryl hydrocarbon receptor can result in altered gene expression and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dichloro-2-dibenzofuranol
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
Comparison: 7,8-Dichloro-2-dibenzofuranol is unique due to its specific chlorination pattern at the 7 and 8 positions. This structural feature influences its chemical reactivity and interaction with biological targets. Compared to other similar compounds, this compound exhibits distinct toxicological properties and environmental behavior .
Eigenschaften
CAS-Nummer |
74423-77-1 |
|---|---|
Molekularformel |
C12H6Cl2O2 |
Molekulargewicht |
253.08 g/mol |
IUPAC-Name |
7,8-dichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-9-4-8-7-3-6(15)1-2-11(7)16-12(8)5-10(9)14/h1-5,15H |
InChI-Schlüssel |
QFXILFJMBHEURG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


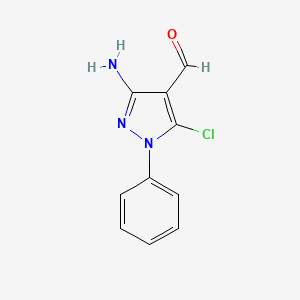
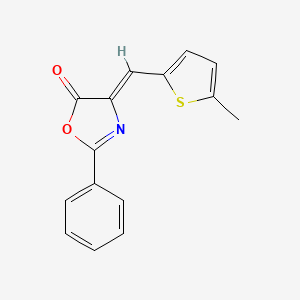
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)

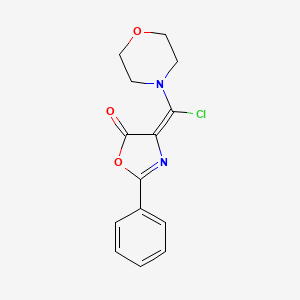
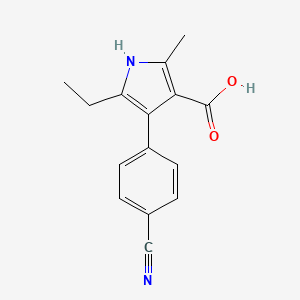
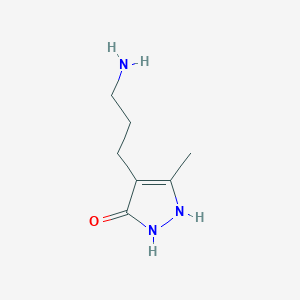
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)


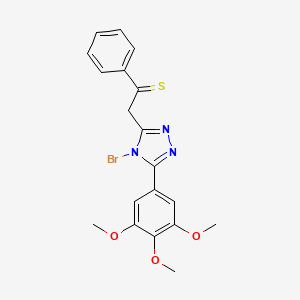
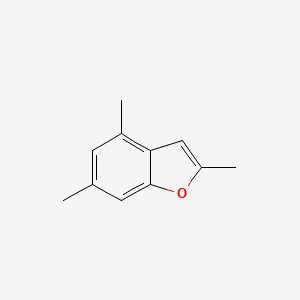
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
